molecular formula C11H12FNO3 B8030325 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol

Cat. No.: B8030325
M. Wt: 225.22 g/mol
InChI Key: QVVSLVRKYDDYHU-UHFFFAOYSA-N
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Description

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a fluoro group, a nitro group, and a hydroxyl group attached to the indene ring system

Preparation Methods

The synthesis of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the nitration of 4-fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability.

Chemical Reactions Analysis

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure settings. Major products formed from these reactions include the corresponding ketone, amine, and substituted derivatives.

Scientific Research Applications

4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluoro group and hydroxyl group contribute to the compound’s reactivity and specificity in binding to target molecules.

Comparison with Similar Compounds

Similar compounds to 4-Fluoro-3,3-dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol include other indene derivatives with different substituents. For example:

    4-Fluoro-3,3-dimethyl-2,3-dihydro-1H-inden-1-ol: Lacks the nitro group, resulting in different chemical and biological properties.

    3,3-Dimethyl-7-nitro-2,3-dihydro-1H-inden-1-ol:

    4-Fluoro-7-nitro-2,3-dihydro-1H-inden-1-ol: Lacks the dimethyl groups, influencing its steric and electronic properties.

Properties

IUPAC Name

4-fluoro-3,3-dimethyl-7-nitro-1,2-dihydroinden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO3/c1-11(2)5-8(14)9-7(13(15)16)4-3-6(12)10(9)11/h3-4,8,14H,5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVVSLVRKYDDYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=C(C=CC(=C21)F)[N+](=O)[O-])O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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